(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Drug Design Physicochemical Properties

SAR studies on halogenated aryl pyrrolidinyl methanones demand scaffold consistency-generic substitution introduces uncontrolled variables. This compound provides the defined 2,3-dichloro-6-fluoro pattern (LogP 3.37, TPSA 20.31 Ų) for reproducible target engagement and metabolic stability profiling. - Defined electronic/steric profile enables systematic analog comparison - Carbonyl handle for reduction/Grignard; Cl amenable to Suzuki/Buchwald-Hartwig - Validated reference for HPLC/LC-MS method development (predicted b.p. 395.6°C)

Molecular Formula C11H10Cl2FNO
Molecular Weight 262.10 g/mol
CAS No. 2643368-23-2
Cat. No. B6286527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone
CAS2643368-23-2
Molecular FormulaC11H10Cl2FNO
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F
InChIInChI=1S/C11H10Cl2FNO/c12-7-3-4-8(14)9(10(7)13)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2
InChIKeyDWRYIPJYUSKWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone CAS 2643368-23-2: Technical Baseline for Research Procurement


(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone (CAS 2643368-23-2) is a synthetic halogenated aryl pyrrolidinyl methanone with molecular formula C₁₁H₁₀Cl₂FNO and molecular weight 262.11 g/mol . The compound features a 2,3-dichloro-6-fluorophenyl ring attached via a carbonyl linker to a pyrrolidin-1-yl moiety . Predicted physicochemical properties include a boiling point of 395.6±42.0 °C, density of 1.417±0.06 g/cm³, pKa of -2.02±0.20, and calculated LogP of 3.3685 . This compound serves as a research intermediate and scaffold for medicinal chemistry applications, with the dichlorofluorophenyl group providing distinct electronic and steric properties that differentiate it from other halogenated phenyl pyrrolidinyl methanones [1].

Why (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone Cannot Be Substituted with Generic Pyrrolidinyl Methanones


Generic substitution among pyrrolidinyl methanone analogs fails due to the critical structure-activity relationships conferred by the specific 2,3-dichloro-6-fluoro substitution pattern on the phenyl ring. The combination and positional arrangement of electron-withdrawing chlorine atoms at the 2- and 3-positions together with fluorine at the 6-position creates a unique electronic environment and steric profile that influences binding affinity, metabolic stability, and physicochemical properties [1]. In medicinal chemistry contexts, the dichlorofluorophenyl group has been demonstrated to occupy a hydrophobic pocket where fluorine contributes to potency and binding efficiency, while chlorine substitution patterns modulate selectivity [1]. Analogs lacking the fluorine atom (e.g., (2,3-dichlorophenyl)(pyrrolidin-1-yl)methanone) or with different halogenation patterns exhibit altered lipophilicity, electronic distribution, and target engagement profiles that cannot be assumed equivalent without experimental validation . For researchers requiring reproducible synthetic intermediates or scaffold consistency in structure-activity relationship studies, substitution introduces uncontrolled variables.

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Quantitative Differentiation Evidence Against Structural Analogs


Halogen Substitution Pattern Determines Lipophilicity and Predicted Membrane Permeability

The target compound exhibits a calculated LogP of 3.3685, which differs from analogs with alternative halogenation patterns . The presence of both chlorine (electron-withdrawing, lipophilic) and fluorine (electron-withdrawing, smaller van der Waals radius) in the specific 2,3-dichloro-6-fluoro arrangement creates a distinct lipophilicity-hydrophilicity balance compared to non-fluorinated (2,3-dichlorophenyl)(pyrrolidin-1-yl)methanone or difluorinated (2,3-difluorophenyl)(pyrrolidin-1-yl)methanone analogs .

Medicinal Chemistry Drug Design Physicochemical Properties

2,3-Dichloro-6-fluorophenyl Group Confers Distinct Electronic Properties Relative to Alternative Halogenation Patterns

In the context of ALK inhibitor design, the dichlorofluorophenyl 'head' group has been characterized where the fluorine at the C3 position contributes to potency and binding efficiency by filling a small hydrophobic pocket [1]. The specific 2,3-dichloro-6-fluoro substitution pattern in the target compound differs from the C3-fluorine arrangement described in ALK inhibitors, but the principle that combined chlorine and fluorine substitution on the phenyl ring modulates electronic distribution and target engagement is class-transferable [1]. Analogs lacking fluorine or with different halogen positioning would present altered electronic profiles at the carbonyl linker and pyrrolidine nitrogen.

Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Groups

Pyrrolidin-1-yl Methanone Scaffold Distinguishes from Morpholine Analogs in Synthetic Versatility

The target compound contains a pyrrolidin-1-yl methanone moiety (five-membered saturated nitrogen heterocycle), which differs fundamentally from the morpholin-1-yl methanone analog (six-membered heterocycle containing both nitrogen and oxygen) . This structural distinction affects the compound's basicity, hydrogen-bonding capacity, and conformational flexibility. The pyrrolidine nitrogen (calculated pKa of conjugated acid for the compound: -2.02±0.20 for the amide nitrogen) presents different reactivity and coordination chemistry compared to the morpholine analog, which contains an additional ether oxygen available for hydrogen bonding .

Synthetic Chemistry Building Blocks Heterocyclic Chemistry

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Evidence-Supported Research and Procurement Application Scenarios


Medicinal Chemistry Scaffold for Halogenated Aryl Pyrrolidinyl Methanone SAR Studies

Researchers conducting structure-activity relationship (SAR) studies on halogenated aryl pyrrolidinyl methanones should prioritize this compound as a reference scaffold. The specific 2,3-dichloro-6-fluoro substitution pattern provides a defined electronic and steric profile (LogP 3.3685, TPSA 20.31 Ų) that enables systematic comparison with analogs bearing alternative halogenation patterns. This compound is appropriate for exploring how chlorine-fluorine combinations influence target binding, metabolic stability, and physicochemical properties relative to non-fluorinated or difluorinated comparators .

Synthetic Intermediate for Pyrrolidine-Containing Heterocyclic Derivatives

This compound serves as a versatile synthetic intermediate where the pyrrolidin-1-yl methanone moiety (as opposed to morpholine or piperidine analogs) is specifically required . The carbonyl group provides a handle for further derivatization (reduction to alcohol, Grignard additions), while the chlorine atoms on the phenyl ring are amenable to nucleophilic aromatic substitution and cross-coupling reactions (Suzuki, Buchwald-Hartwig) . Procurement of this exact scaffold ensures synthetic reproducibility when pyrrolidine-containing products are targeted, avoiding unintended physicochemical changes that accompany morpholine substitution.

Reference Standard for Analytical Method Development and Quality Control

Analytical chemistry laboratories developing HPLC, LC-MS, or GC-MS methods for halogenated aryl pyrrolidinyl methanones can utilize this compound as a reference standard. Its well-defined physicochemical parameters—including predicted boiling point (395.6±42.0 °C) , density (1.417±0.06 g/cm³) , and molecular weight (262.11 g/mol) —support method calibration and validation. The compound's LogP of 3.3685 predicts retention behavior on reversed-phase chromatographic systems, facilitating method development for related analogs in complex matrices.

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